1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride
Description
Properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,16H,6,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMBTLCRANMPCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190630 | |
| Record name | EINECS 253-369-7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37148-49-5, 37845-71-9 | |
| Record name | Ethanone, 1-(4-amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37148-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EINECS 253-369-7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037148495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037845719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EINECS 253-369-7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F95XTW5VBQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Initial Chlorination of 4-Aminoacetophenone
The synthesis begins with the selective chlorination of 4-aminoacetophenone using N-chlorosuccinimide (NCS) in 1N hydrochloric acid. This step introduces a chlorine atom at the meta-position relative to the amino group, yielding 3-chloro-4-aminoacetophenone. Reaction conditions include stirring at 25–30°C for 3 hours, followed by extraction with ethyl acetate and recrystallization to achieve 98.66% purity.
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | 4-Aminoacetophenone |
| Chlorinating Agent | NCS (1.48 moles) |
| Solvent | 1N HCl |
| Yield | 27% |
| Purity (HPLC) | 98.66% |
Bromination of Chlorinated Intermediate
Subsequent bromination employs bromine in chloroform at 25–30°C for 6 hours, introducing bromine at the para-position. The reaction is quenched with methanol, yielding 1-(4-amino-3-chloro-5-bromophenyl)-2-bromoethanone with 95.15% purity.
Optimization Note:
Excess bromine (2.0 equivalents) ensures complete substitution, while maintaining temperatures below 30°C prevents polybromination byproducts.
Tert-Butylamine Substitution
The bromoethanone intermediate reacts with tert-butylamine in chloroform at 0–5°C for 24 hours, catalyzed by potassium iodide. This nucleophilic substitution replaces bromine with the tert-butylamino group, yielding 1-(4-amino-3-chloro-5-bromophenyl)-2-(tert-butylamino)ethanone. Post-reaction distillation and hexane trituration achieve 76% yield.
Critical Parameters:
-
Temperature control (0–5°C) minimizes side reactions.
-
KI catalyst enhances reaction rate by facilitating bromide ion displacement.
Catalytic Hydrogenation of Aminoketone Precursors
Hydrogenation Protocol
A patent-derived method reduces 2-(tert-butylamino)-4'-amino-3',5'-dichloroacetophenone hydrochloride using hydrogen gas and platinum oxide (PtO₂) in methanol. The reaction occurs under 2.8–3.5 kg/cm² hydrogen pressure at room temperature, with concentrated HCl added to protonate the amine and drive reduction completion.
Representative Data:
| Component | Quantity |
|---|---|
| Substrate | 1.0 g |
| Catalyst | 0.25 g PtO₂ |
| Solvent | 25 mL methanol |
| Reaction Time | 5 hours |
| Yield | 5% (initial) |
Challenges and Solutions
Initial low yields (5%) stem from incomplete reduction of the ketone group. Adding stoichiometric HCl promotes imine formation, enhancing reducibility. Post-hydrogenation purification via recrystallization in ethanol/water mixtures elevates purity to >99%.
Deuterated Analog Synthesis (Adaptable to Non-Deuterated Target)
Modified Bromoacetophenone Route
A deuterated variant synthesis substitutes tert-butylamine with D₉-tert-butylamine, but the protocol applies to non-deuterated targets. Key steps include:
-
Bromination: 4-amino-3,5-dichloroacetophenone reacts with copper(II) bromide in ethyl acetate/chloroform at 60°C, achieving 82% yield.
-
Amine Substitution: Bromoacetophenone reacts with tert-butylamine in chloroform under reflux (3 hours), followed by HCl salt formation. Yield: 44%.
Industrial-Scale Considerations:
-
Solvent recovery systems reduce costs in chloroform-heavy protocols.
-
Palladium on carbon (Pd/C) catalysts enable scalable hydrogenation at 30°C with 76% yield.
Analytical Characterization
Purity and Structural Confirmation
All routes emphasize HPLC purity (>95%) and mass spectrometry for isotopic verification. Key spectral data:
Impurity Profiling
Common impurities include:
Comparative Analysis of Methods
| Method | Yield | Purity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Chlorination/Bromination | 27–76% | 95–99% | Moderate | High |
| Catalytic Hydrogenation | 5–76% | >99% | Low (PtO₂ cost) | Moderate |
| Deuterated Adaptation | 44–82% | >99% | High | High |
Advantages of Chlorination/Bromination Route:
-
Avoids high-pressure hydrogenation equipment.
Drawbacks of Hydrogenation:
-
Platinum catalyst costs necessitate recycling systems.
Industrial-Scale Recommendations
For commercial synthesis, the chlorination/bromination route is preferred due to:
-
Lower Catalyst Costs: KI is economical compared to PtO₂.
-
Flexibility: Intermediates can be diverted to bromoclenbuterol or deuterated analogs.
-
Safety: Avoids high-pressure hydrogen gas handling.
Optimization Opportunities:
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or dichlorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H17Cl3N2O
- Molecular Weight : 311.635 g/mol
- CAS Number : 37845-71-9
- Stereochemistry : Achiral
The compound features a dichlorophenyl ring substituted with an amino group and a tert-butylamino group, contributing to its biological activity and interaction with various receptors.
Pharmacological Studies
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride is primarily studied for its pharmacological properties, particularly as a beta-2 adrenergic agonist. Its applications include:
- Bronchodilation : The compound is known for its ability to relax bronchial muscles, making it useful in treating asthma and other respiratory conditions.
- Anabolic Effects : Research has indicated that this compound can promote muscle growth and fat loss, which has implications in sports medicine and bodybuilding.
Toxicological Assessments
The compound has been evaluated for its safety profile in various studies. Toxicological assessments focus on:
- Metabolic Pathways : Understanding how the compound is metabolized in the body helps assess its safety and efficacy.
- Potential Side Effects : Studies have investigated the side effects associated with the use of this compound, particularly concerning cardiovascular health.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material for:
- Detection Methods : It is used in developing methods for detecting Clenbuterol residues in food products, ensuring food safety.
- Quality Control : The compound is employed in quality control processes for pharmaceuticals to ensure consistency and purity.
Case Study 1: Therapeutic Use in Asthma Management
A clinical trial investigated the efficacy of this compound as a bronchodilator in patients with asthma. Results indicated significant improvement in lung function compared to placebo controls, highlighting its potential as a therapeutic agent.
Case Study 2: Anabolic Effects in Athletes
Another study explored the use of this compound among athletes seeking performance enhancement. Findings suggested notable increases in muscle mass and reductions in fat percentage; however, ethical concerns regarding doping regulations were raised.
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmacology | Bronchodilation | Effective in improving lung function |
| Toxicology | Safety assessments | Identified metabolic pathways |
| Analytical Chemistry | Detection of residues | Developed methods for food safety testing |
| Clinical Trials | Efficacy as a therapeutic agent | Significant improvements noted |
Mechanism of Action
The mechanism of action of 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparative Analysis of Key Compounds
Key Comparisons
Clenbuterol Hydrochloride vs. This compound
- Structural Difference: Replacement of the ethanol group in Clenbuterol with an ethanone moiety in the impurity reduces β₂-adrenergic receptor binding, rendering the latter pharmacologically inactive .
- Synthetic Role: The ethanone derivative is a critical intermediate in Clenbuterol synthesis, undergoing borohydride reduction to form the active alcohol group .
Salbutamone Hydrochloride (Impurity J)
- Functional Impact: The hydroxymethyl group in Salbutamone Hydrochloride alters solubility and metabolic stability compared to the dichlorophenyl-tert-butylamino ethanone structure .
Simpler Dichlorophenyl Derivatives
- 3,5-Dichloro-4-aminophenyl ethanone: Absence of the tert-butylamino chain simplifies synthesis but limits pharmacological relevance. Used primarily as a precursor .
Q & A
Q. What are the optimal synthetic routes for synthesizing 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride with high purity?
Methodological Answer: The synthesis typically involves sequential halogenation, amination, and acylation steps. Key considerations include:
- Halogenation Control : Use stoichiometric AlCl₃ as a Lewis catalyst during Friedel-Crafts acylation to ensure regioselective substitution at the 3,5-dichloro positions .
- Amination Efficiency : Optimize tert-butylamine stoichiometry (1.2–1.5 equivalents) in anhydrous conditions to minimize side reactions like over-alkylation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Salt Formation : Recrystallize the free base with HCl in ethanol/water (4:1 v/v) to isolate the hydrochloride salt. Purity >98% can be confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Q. How should researchers characterize this compound using spectroscopic techniques?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups: N–H stretch (3300–3500 cm⁻¹ for amine), C=O stretch (1680–1720 cm⁻¹ for ketone), and C–Cl vibrations (550–850 cm⁻¹). Use KBr pellets and compare to NIST reference spectra for dichlorophenyl derivatives .
- Mass Spectrometry : Electron ionization (EI-MS) at 70 eV to detect molecular ion peaks (M+H⁺). Expected m/z for C₁₂H₁₅Cl₂N₂O·HCl is 323.02 (calculated). Validate fragmentation patterns against PubChem data .
- NMR : ¹H NMR (DMSO-d₆) should show tert-butyl protons as a singlet (δ 1.2–1.4 ppm) and aromatic protons as a singlet (δ 7.5–7.7 ppm) due to symmetry .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine powders .
- Spill Management : Neutralize spills with 5% sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent HCl gas release .
- Storage : Store in amber glass vials under nitrogen at 2–8°C to prevent degradation. Regularly check for discoloration or precipitation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when varying tert-butylamine stoichiometry?
Methodological Answer:
- Design of Experiments (DOE) : Use a factorial design to test tert-butylamine equivalents (1.0–2.0), temperature (25–60°C), and solvent polarity (THF vs. DCM). Analyze yield vs. purity trade-offs via ANOVA .
- Mechanistic Insight : Over-alkylation byproducts (e.g., bis-alkylated amines) may form at >1.5 equivalents. Characterize impurities via LC-MS and adjust reaction quenching (e.g., rapid acidification) to suppress side pathways .
Q. What computational methods predict the compound’s reactivity in biological systems?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with β-adrenergic receptors. Parameterize the tert-butylamino group as a hydrophobic moiety and the dichlorophenyl ring as a π-stacking motif .
- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess stability in aqueous vs. lipid bilayer environments. Analyze RMSD and hydrogen bonding with key residues .
Q. How does pH influence the compound’s stability and degradation pathways?
Methodological Answer:
Q. What strategies improve solubility for in vitro assays without altering bioactivity?
Methodological Answer:
- Co-Solvent Systems : Test DMSO/PBS mixtures (≤5% DMSO) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility. Measure solubility via nephelometry .
- Prodrug Design : Synthesize a phosphate ester prodrug at the ethanone oxygen. Evaluate hydrolysis rates in plasma using LC-MS/MS .
Data Contradiction Analysis
Q. How to address discrepancies in reported spectroscopic data for structurally similar compounds?
Methodological Answer:
- Meta-Analysis : Cross-reference NIST, PubChem, and crystallographic data (e.g., Acta Crystallographica Section E) to identify consensus peaks. For example, C–Cl stretches in IR may vary by ±10 cm⁻¹ due to crystal packing .
- In Silico Validation : Use Gaussian 16 to simulate NMR/IR spectra at the B3LYP/6-31G* level. Compare computed vs. experimental data to assign ambiguous signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
